![molecular formula C18H19Cl2N3O B1207795 Loxapine hydrochloride CAS No. 54810-23-0](/img/structure/B1207795.png)
Loxapine hydrochloride
Übersicht
Beschreibung
Loxapine hydrochloride is a tricyclic antipsychotic medication primarily used in the treatment of schizophrenia. It belongs to the dibenzoxazepine class and is structurally similar to clozapine . This compound is known for its ability to manage symptoms of psychotic disorders by antagonizing dopamine and serotonin receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of loxapine hydrochloride involves several key steps:
Condensation Reaction: A compound I and a compound II undergo a condensation reaction in an organic solvent to form an intermediate III.
Reduction Condensation Reaction: The intermediate III is then subjected to a reduction condensation reaction to yield intermediate IV.
Final Reaction: Intermediate IV reacts with N-methyl piperazine to produce the target compound, loxapine.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for higher yield and purity. The reagents and raw materials used are readily available, making the process suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Loxapine hydrochloride undergoes various chemical reactions, including:
Oxidation: Loxapine can be oxidized to form hydroxyloxapine and other metabolites.
Reduction: Reduction reactions can convert loxapine to its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen or chlorine atoms in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products:
Oxidation Products: Hydroxyloxapine, hydroxyloxapine-N-oxide.
Reduction Products: Reduced forms of loxapine.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Loxapine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of tricyclic antipsychotics.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Primarily used in the treatment of schizophrenia and bipolar disorder.
Industry: Utilized in the development of new antipsychotic medications and formulations.
Wirkmechanismus
Loxapine hydrochloride exerts its effects by antagonizing dopamine and serotonin receptors. It primarily blocks the dopamine D2 receptors and serotonin 5-HT2 receptors, leading to a decrease in excitability of subcortical inhibitory areas. This results in tranquilization and suppression of aggressive behavior . The exact molecular pathways involved are still under investigation, but changes in neurotransmitter levels and receptor activity are key components .
Vergleich Mit ähnlichen Verbindungen
Clozapine: Structurally similar to loxapine, used as an antipsychotic.
Haloperidol: Another antipsychotic with a different chemical structure but similar therapeutic effects.
Chlorpromazine: A phenothiazine antipsychotic with similar uses
Uniqueness of Loxapine Hydrochloride: this compound is unique due to its structural similarity to clozapine while exhibiting properties of both typical and atypical antipsychotics. It has a well-established profile for managing agitation and aggression in psychiatric conditions, making it a versatile option in clinical settings .
Biologische Aktivität
Loxapine hydrochloride is a dibenzoxazepine derivative classified as a tricyclic antipsychotic. It is primarily used in the treatment of schizophrenia and acute agitation associated with psychiatric disorders. This article explores its biological activity, mechanisms of action, pharmacokinetics, clinical efficacy, and case studies.
Loxapine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action is significant as it contributes to its atypical characteristics, differentiating it from other typical antipsychotics which predominantly block D2 receptors. The receptor occupancy studies indicate that effective doses of loxapine achieve approximately 60-90% occupancy of D2 receptors and 27-98% occupancy of 5-HT2A receptors .
Pharmacodynamics:
- Dopamine D2 Receptor Antagonism: Critical for reducing positive symptoms of schizophrenia.
- Serotonin 5-HT2A Receptor Antagonism: Associated with alleviating negative symptoms and reducing extrapyramidal side effects.
Pharmacokinetics
Loxapine is available in various forms, including oral, intramuscular, and inhaled formulations. Its pharmacokinetic profile includes:
Parameter | Value |
---|---|
Bioavailability | ~30% (oral) |
Peak Plasma Concentration | 1-3 hours post-administration |
Half-life | 10-20 hours |
Metabolism | Hepatic (CYP1A2, CYP3A4) |
Excretion | Renal |
The drug undergoes extensive hepatic metabolism, producing several metabolites including amoxapine, which has its own pharmacological activity .
Clinical Efficacy
Loxapine has been shown to be effective in managing both acute agitation and chronic psychotic conditions. A systematic review indicated that loxapine is comparable to both typical and atypical antipsychotics in terms of efficacy but may present a higher incidence of extrapyramidal symptoms compared to atypical agents .
Case Studies
-
Inhaled Loxapine in Dual Diagnosis Patients:
A study involving 14 patients with dual diagnosis (psychiatric and substance use disorders) demonstrated that a single dose of inhaled loxapine was effective in rapidly reducing agitation. The onset of action was observed within minutes, with most patients requiring only one dose for symptom relief . -
Transition from Clozapine to Loxapine:
A case report detailed a patient with treatment-resistant schizophrenia who transitioned from clozapine to loxapine. The patient showed significant improvement in psychotic symptoms and reduced need for additional sedative medications after the switch .
Additional Biological Activities
Recent studies have uncovered novel biological activities of loxapine beyond its antipsychotic effects. Notably, loxapine has demonstrated antiviral properties against Hepatitis A virus (HAV). Research indicated that loxapine succinate inhibits HAV replication in vitro and in vivo through mechanisms independent of its action on dopamine receptors . This opens avenues for exploring loxapine as a potential therapeutic agent against viral infections.
Summary
This compound is a multifaceted compound with significant biological activity as an antipsychotic agent. Its mechanism involves the blockade of dopamine and serotonin receptors, contributing to its efficacy in treating schizophrenia and acute agitation. Clinical studies affirm its effectiveness while highlighting potential side effects akin to typical antipsychotics at higher doses. Additionally, emerging research suggests promising antiviral properties, warranting further investigation into its broader therapeutic applications.
Eigenschaften
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXBVMKACNEMKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1977-10-2 (Parent) | |
Record name | Loxapine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054810230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70203304 | |
Record name | Loxapine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54810-23-0 | |
Record name | Loxapine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054810230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loxapine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOXAPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376MYL4MAL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.